molecular formula C8H6N2O3 B13742366 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one

2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13742366
M. Wt: 178.14 g/mol
InChI Key: ATUWXBQECYMBQP-UHFFFAOYSA-N
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Description

2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.

Industrial Production Methods: Industrial production methods for this compound often utilize environmentally friendly and cost-effective catalysts. For example, dicationic molten salts based on tropine have been used as active catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods are advantageous due to their high yields, short reaction times, and the ability to recover and reuse the catalyst.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 .

Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2,9-dihydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H6N2O3/c11-5-2-1-3-10-7(13)4-6(12)9-8(5)10/h1-4,11-12H

InChI Key

ATUWXBQECYMBQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)O)O

Origin of Product

United States

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